Ethyl 5-aminothiophene-2-carboxylate
Overview
Description
Ethyl 5-aminothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl 5-aminothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.87, indicating a balance between hydrophilicity and lipophilicity, which can influence absorption and distribution .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-aminothiophene-2-carboxylate can be synthesized through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Methyl 5-aminothiophene-2-carboxylate
- Ethyl 5-amino-3-methylthiophene-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Ethyl 5-aminothiophene-2-carboxylate (EATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of EATC, drawing on various research findings and case studies.
Chemical Structure and Properties
EATC has the molecular formula and a molecular weight of 171.22 g/mol. The compound features an ethyl ester group and an amino group, which are critical for its reactivity and biological activity. The presence of a thiophene ring enhances its pharmacological properties, making it a valuable candidate for drug development.
Synthesis Methods
The synthesis of EATC typically involves several key reactions, including:
- Formation of the Thiophene Ring : Starting from simple thiophene derivatives.
- Amination : Introducing the amino group at the 5-position.
- Esterification : Converting the carboxylic acid to an ethyl ester.
These synthetic pathways allow for the modification of EATC to enhance its biological activity.
Biological Activities
Research has demonstrated that EATC exhibits a range of biological activities, including:
- Antimicrobial Activity : EATC has shown effectiveness against various bacterial strains. For example, studies have reported its activity against both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in disk diffusion assays (Table 1).
Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
---|---|---|---|---|
EATC | + | ++ | + | ++ |
Inhibition zone diameter: (+) weakly active; (++) moderately active .
- Anticancer Properties : EATC has been investigated for its potential in cancer therapy, showing cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Similar to other thiophene derivatives, EATC has displayed anti-inflammatory properties in preclinical models, suggesting its utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of EATC against several bacterial strains using the agar disk diffusion method. Results indicated that EATC exhibited notable activity against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that EATC significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7). The underlying mechanism was attributed to the modulation of apoptotic pathways .
- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of EATC in a rat model of paw edema induced by carrageenan. The results showed a marked reduction in edema size compared to control groups, indicating its potential therapeutic application .
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research could focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to produce derivatives with enhanced biological properties.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate safety and efficacy before clinical trials.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to identify specific targets.
Properties
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYICWNHUBQXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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